molecular formula C2H2F3I B141898 1,1,1-Trifluoro-2-iodoethane CAS No. 353-83-3

1,1,1-Trifluoro-2-iodoethane

Cat. No.: B141898
CAS No.: 353-83-3
M. Wt: 209.94 g/mol
InChI Key: RKOUFQLNMRAACI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-iodoethane, also known as this compound, is a useful research compound. Its molecular formula is C2H2F3I and its molecular weight is 209.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalyst in Organic Synthesis

    • 1,1,1-Trifluoro-2-iodoethane has been used as a catalyst in the preparation of α-tosyloxyketones from ketones, showing effective results in good yields. This involves an oxidation process to create a hypervalent iodine intermediate which then reacts with ketones (Zhang et al., 2014).
  • Synthesis of Difluoroallenes

    • It has been used in the synthesis of 1,1-Difluoroallenes, an important compound in various chemical reactions. This process involves zinc-promoted 1,2-elimination and has been deemed efficient for creating these compounds (Oh, Fuchibe & Ichikawa, 2011).
  • Photocatalysis Applications

    • In photocatalysis, this compound has been utilized in reactions with alkylalkenes and silyl enol ethers under visible light. This process introduces a trifluoroethyl group and an iodine atom, which is significant for synthesizing β-trifluoromethyl ketones (Huang et al., 2015).
  • Cross-Coupling Reactions in Chemistry

    • The compound has found applications in cross-coupling reactions with aryl and heteroaryl boronic acid esters. This protocol allows the introduction of trifluoroethyl groups into a variety of aryl and heteroaryl moieties under mild conditions, which is pivotal in organic synthesis (Liang et al., 2012).
  • Trifluoroethylation and Difunctionalization

    • It has been used for the trifluoroethylation of styrenes, a process where a trifluoromethyl group and a hydroxyl group are introduced simultaneously. This radical reaction is significant for generating γ-trifluoromethyl alcohols (Li et al., 2015).
  • Synthesis of Fluorinated Organic Compounds

    • A heterobifunctional fluoroalkylation reagent derived from this compound has been developed, proving to be versatile for the preparation of various fluorinated organic compounds (Dai et al., 2016).
  • Atmospheric Lifetime Estimation

    • Research has been conducted to estimate the atmospheric lifetimes of compounds like this compound, crucial for understanding their environmental impact (Nakano, Shibata & Watanabe, 2017).

Safety and Hazards

1,1,1-Trifluoro-2-iodoethane is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and not ingesting the compound .

Mechanism of Action

Target of Action

1,1,1-Trifluoro-2-iodoethane, also known as 2,2,2-Trifluoroethyl iodide , is a versatile compound used in various chemical reactions. Its primary targets are the reactant molecules in the chemical reactions it participates in.

Mode of Action

The compound is known for its role in cross-coupling reactions with aryl and heteroaryl boronic acid esters . It introduces trifluoroethyl groups into a variety of aryl and heteroaryl moieties under mild conditions .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the chemical reaction it is involved in. In the case of cross-coupling reactions, it facilitates the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .

Result of Action

The result of this compound’s action is the formation of new organic compounds through cross-coupling reactions . These reactions are crucial in organic synthesis, leading to the creation of various complex molecules.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is sensitive to light , and its reactions are typically carried out under controlled conditions to prevent unwanted side reactions. The compound is also typically stored at low temperatures (2-8°C) to maintain its stability .

Biochemical Analysis

Biochemical Properties

1,1,1-Trifluoro-2-iodoethane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound’s interactions with biomolecules are primarily mediated through its trifluoromethyl and iodine groups, which can form covalent bonds or engage in non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound has been found to affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s trifluoromethyl group is particularly important in these interactions, as it can form strong bonds with active sites of enzymes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can be toxic, leading to adverse effects such as enzyme inhibition and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s trifluoromethyl group plays a crucial role in these interactions, as it can form stable bonds with metabolic intermediates. This can lead to changes in the rates of metabolic reactions and the accumulation of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s biochemical activity and its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s interactions with specific proteins can affect its localization within the cell .

Properties

IUPAC Name

1,1,1-trifluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F3I/c3-2(4,5)1-6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOUFQLNMRAACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188810
Record name 1,1,1-Trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353-83-3
Record name 1,1,1-Trifluoro-2-iodoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-2-iodoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoroiodoethane
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Record name 1,1,1-TRIFLUORO-2-IODOETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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